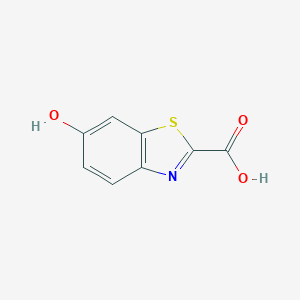

6-Hydroxy-1,3-benzothiazole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-hydroxy-1,3-benzothiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-4-1-2-5-6(3-4)13-7(9-5)8(11)12/h1-3,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWLNNUYRRZHSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)SC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573354 | |

| Record name | 6-Hydroxy-1,3-benzothiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129058-50-0 | |

| Record name | 6-Hydroxy-1,3-benzothiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 6-Hydroxy-1,3-benzothiazole-2-carboxylic acid from 1,4-benzoquinone

An In-depth Technical Guide for the Synthesis of 6-Hydroxy-1,3-benzothiazole-2-carboxylic acid from 1,4-benzoquinone

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive, in-depth exploration of the synthetic pathway to this compound, commencing from the readily available starting material, 1,4-benzoquinone. The benzothiazole scaffold is a privileged structure in medicinal chemistry and materials science, and this particular derivative is a crucial precursor in the synthesis of complex molecules such as D-luciferin, the substrate for firefly luciferase.[1][2] This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings, the rationale for experimental choices, and the critical challenges inherent in the synthesis—most notably, the instability of the final product. We present detailed, self-validating protocols, troubleshooting insights, and visual aids to ensure both theoretical understanding and practical success for researchers in the field.

Introduction: The Significance of the 6-Hydroxy-1,3-benzothiazole Moiety

The 1,3-benzothiazole ring system is a cornerstone of numerous biologically active compounds, exhibiting a wide array of pharmacological properties.[3][4] Its rigid, planar structure and electron-rich nature make it an ideal pharmacophore for interacting with various biological targets. The specific derivative, this compound, holds particular importance as a key intermediate. It serves as the foundational benzothiazole unit in the synthesis of dehydroluciferin and, subsequently, D-luciferin, the molecule responsible for the bioluminescence in fireflies.[1] Understanding its synthesis is therefore critical for the development of advanced bio-imaging agents, high-sensitivity ATP assays, and other biotechnological applications derived from the luciferase-luciferin system.

This guide outlines a robust synthetic strategy starting from 1,4-benzoquinone, a versatile and economic building block. The chosen pathway involves a sequential thia-Michael addition, an oxidative cyclization, and a final hydrolysis, each presenting unique chemical principles and practical challenges.

Retrosynthetic Analysis & Strategic Overview

The synthesis is designed as a three-stage process. The core logic is to first construct a substituted hydroquinone intermediate that contains all the necessary atoms for the target heterocycle. This is followed by an intramolecular cyclization to form the benzothiazole ring system, and finally, a functional group interconversion to yield the desired carboxylic acid.

Caption: Retrosynthetic approach for the target molecule.

Part 1: The Thia-Michael Addition: Synthesis of the Hydroquinone-Cysteine Adduct

Principle and Mechanism

The initial step hinges on the reaction of 1,4-benzoquinone, a potent Michael acceptor, with the nucleophilic thiol group of L-cysteine ethyl ester.[5] This is a classic 1,4-conjugate addition (Thia-Michael Addition). The reaction proceeds via the attack of the sulfur atom on one of the activated double bonds of the quinone ring. This addition is followed by a rapid tautomerization (enolization) of the resulting enone to the more stable aromatic hydroquinone system. The use of cysteine ethyl ester, rather than free cysteine, is a strategic choice to prevent unwanted side reactions involving the carboxylic acid group and to improve solubility in organic solvents.

Caption: Key steps in the Thia-Michael addition mechanism.

Detailed Experimental Protocol: Synthesis of Ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 1,4-benzoquinone in a suitable solvent such as ethanol or a mixture of ethanol and water (approx. 10-15 mL per gram of benzoquinone).

-

Nucleophile Addition: In a separate vessel, prepare a solution of 1.1 equivalents of L-cysteine ethyl ester hydrochloride. Neutralize this solution carefully with a mild base like sodium bicarbonate until the pH is approximately 6-7.

-

Reaction Execution: Cool the 1,4-benzoquinone solution to 0-5 °C in an ice bath. Add the neutralized cysteine ester solution dropwise over 30-45 minutes with vigorous stirring. The bright yellow color of the quinone should fade.

-

Reaction Monitoring & Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the 1,4-benzoquinone spot.

-

Work-up and Isolation: Upon completion, acidify the mixture slightly with dilute HCl to a pH of ~3-4. This protonates the amine and helps in the subsequent purification. The solvent is then removed under reduced pressure. The resulting residue, which is often the hydrochloride salt of the product, can be purified by recrystallization from an appropriate solvent system like ethanol/ether or used directly in the next step.

Data Presentation: Expected Results

| Parameter | Expected Value |

| Appearance | Off-white to light tan solid |

| Yield | 75-85% |

| ¹H NMR | Peaks corresponding to aromatic protons of the hydroquinone ring, cysteine α- and β-protons, and ethyl ester protons. |

| Mass Spec (ESI+) | [M+H]⁺ corresponding to C₁₁H₁₅NO₄S |

Part 2: Oxidative Cyclization to the Benzothiazole Core

Principle and Mechanism

This stage is the critical ring-forming step. It transforms the linear hydroquinone adduct into the bicyclic benzothiazole system. The reaction is believed to proceed via an intramolecular nucleophilic attack of the amino group onto the carbon atom bearing the thiol group, followed by the elimination of water. The hydroquinone is then oxidized to a quinone intermediate, which facilitates the cyclization and subsequent aromatization to the stable benzothiazole ring.[1][6] Various oxidizing agents can be employed for this type of transformation, with the choice impacting yield and purity.

Detailed Experimental Protocol: Synthesis of Ethyl 6-hydroxy-1,3-benzothiazole-2-carboxylate

-

Reaction Setup: Suspend the crude or purified hydroquinone adduct from Part 1 in a solvent like acetic acid or methanol.

-

Oxidation-Cyclization: While stirring vigorously, introduce an oxidizing agent. A common and effective choice is a stream of air or oxygen bubbled through the solution, which promotes a milder oxidation. Alternatively, chemical oxidants like manganese dioxide (MnO₂) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for faster conversion.[7]

-

Heating and Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) to facilitate the cyclization. The reaction progress should be monitored by TLC until the starting material is consumed.

-

Isolation and Purification: After cooling, the reaction mixture is typically poured into ice water to precipitate the product. The solid is collected by filtration, washed with water to remove residual acid and salts, and then dried. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Data Presentation: Expected Results

| Parameter | Expected Value |

| Appearance | Yellowish solid |

| Yield | 60-70% (from the adduct) |

| Melting Point | Check literature values for ethyl 6-hydroxybenzothiazole-2-carboxylate |

| ¹H NMR | Disappearance of cysteine α/β proton signals; appearance of a new aromatic proton pattern for the benzothiazole ring. |

| Mass Spec (ESI+) | [M+H]⁺ corresponding to C₁₁H₁₁NO₃S |

Part 3: Final Stage - Hydrolysis and the Decarboxylation Challenge

Principle and Causality

The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. This is typically achieved via saponification with a base (e.g., NaOH or KOH) followed by acidic workup. However, this is the most challenging step of the synthesis. The product, this compound, is known to be unstable and prone to rapid decarboxylation, especially in solution at ambient temperature, to yield 6-hydroxybenzothiazole.[6] This instability is a key consideration; the protocol must be designed to either isolate the product quickly under mild conditions or to generate and use it in situ for subsequent reactions.

Caption: Hydrolysis pathway showing the formation and subsequent decomposition of the target acid.

Detailed Experimental Protocol: Synthesis of this compound

-

Saponification: Dissolve the ethyl ester from Part 2 in a minimal amount of ethanol or THF. Cool the solution in an ice bath. Add 1.1-1.2 equivalents of aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution dropwise.

-

Reaction Control: Stir the reaction at low temperature (0-10 °C) and monitor carefully by TLC. The goal is to consume the starting ester without prolonged exposure that could lead to side reactions. The reaction is typically complete within 1-2 hours.

-

Rapid Isolation: Once the ester is consumed, cool the reaction mixture to 0 °C. With very vigorous stirring, slowly add cold, dilute hydrochloric acid until the pH is approximately 2-3. The carboxylic acid should precipitate.

-

Immediate Filtration: Filter the precipitate immediately using a Büchner funnel. Wash the solid with a small amount of ice-cold water and then with a cold non-polar solvent like hexane to aid drying.

-

Drying and Storage: Dry the product under high vacuum at room temperature. For storage, keep the solid in a desiccator at low temperature (-20 °C) and under an inert atmosphere (argon or nitrogen) to minimize degradation. Due to its instability, immediate use is highly recommended.

Self-Validation and Troubleshooting

-

Confirmation: To confirm the presence of the carboxylic acid before significant decarboxylation, a quick crude ¹H NMR in a solvent like DMSO-d₆ can be taken. Look for the disappearance of the ethyl group signals and the appearance of a broad carboxylic acid proton signal.

-

Troubleshooting: The primary byproduct will be 6-hydroxybenzothiazole, formed by the loss of CO₂.[6] If TLC or NMR analysis shows a significant amount of this byproduct, it indicates that the hydrolysis or workup conditions were too harsh (too high temperature, prolonged reaction time) or the isolation was not rapid enough. Future attempts should use lower temperatures and shorter reaction times.

Conclusion

The is a strategically sound but technically demanding process. While the initial Michael addition and oxidative cyclization are relatively robust, the final hydrolysis step requires careful execution to mitigate the inherent instability of the target molecule. By understanding the mechanistic principles and adhering to the controlled conditions outlined in this guide, researchers can successfully access this valuable intermediate, paving the way for advancements in bioluminescence research and the broader field of medicinal chemistry.

References

-

G. R. Jones, "Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid," ResearchGate, 2010. [Online]. Available: [Link]

-

A. A. Author, "A new synthesis of dehydroluciferin [2-(6′-hydroxy-2′-benzothiazolyl)-thiazole-4-carboxylic acid] from 1,4-benzoquinone," ResearchGate, 2008. [Online]. Available: [Link]

-

"Synthesis of Benzothiazole," Organic Chemistry Portal. [Online]. Available: [Link]

-

J. A. Smith, "Oxidative Cyclization, 1,4-benzothiazine Formation and Dimerization of 2-bromo-3-(glutathion-S-yl)hydroquinone," PubMed, 1991. [Online]. Available: [Link]

-

A. B. C. et al., "Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery," ACS Omega, 2020. [Online]. Available: [Link]

-

X. Gao et al., "Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry," Molecules, 2020. [Online]. Available: [Link]

-

A. A. Al-Amiery et al., "Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review," MDPI, 2022. [Online]. Available: [Link]

-

"Benzothiazole," Wikipedia. [Online]. Available: [Link]

-

A. N. Author et al., "Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity," MDPI, 2022. [Online]. Available: [Link]

-

"1,4-Benzoquinone," Wikipedia. [Online]. Available: [Link]

Sources

The Enduring Core: An In-depth Technical Guide to the Mechanisms of Benzothiazole Formation

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, stands as a cornerstone in medicinal chemistry and materials science. Its unique structural and electronic properties have rendered it a "privileged scaffold," a recurring motif in a multitude of pharmacologically active agents and functional materials. Understanding the fundamental chemical reactions that forge this core is paramount for the rational design of novel therapeutics and advanced materials. This guide provides a detailed exploration of the core mechanisms governing benzothiazole synthesis, offering field-proven insights and practical protocols for the modern researcher.

The Classical Condensation: A Versatile and Time-Honored Approach

The most prevalent and versatile method for constructing the benzothiazole core is the condensation reaction between 2-aminothiophenol and a suitable electrophile, typically a carbonyl compound or its derivative.[1][2][3] This approach is valued for its broad substrate scope and operational simplicity.

Mechanism of Condensation with Aldehydes and Ketones

The reaction between 2-aminothiophenol and an aldehyde or ketone proceeds through a well-established three-step mechanism:

-

Imine/Enamine Formation: The nucleophilic amino group of 2-aminothiophenol attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a carbinolamine intermediate. Subsequent dehydration results in the formation of a Schiff base (imine) or an enamine.[4]

-

Intramolecular Cyclization: The pendant thiol group then acts as an intramolecular nucleophile, attacking the imine carbon (or the enamine double bond) to form a five-membered thiazolidine ring. This step is often the rate-determining step of the overall process.

-

Oxidative Aromatization: The final step involves the oxidation of the thiazolidine intermediate to the aromatic benzothiazole. This can be achieved using a variety of oxidants, or in many cases, atmospheric oxygen suffices, particularly at elevated temperatures.[5]

Caption: General mechanism of benzothiazole formation via condensation of 2-aminothiophenol with an aldehyde or ketone.

Experimental Protocol: Synthesis of 2-Arylbenzothiazole via Condensation

This protocol details the synthesis of a 2-arylbenzothiazole from 2-aminothiophenol and an aromatic aldehyde, a common and reliable procedure.[6]

Materials:

-

2-Aminothiophenol (1.0 eq)

-

Aromatic aldehyde (1.0 eq)

-

Ethanol or Methanol

-

Catalyst (optional, e.g., a few drops of acetic acid)

Procedure:

-

In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) in a minimal amount of ethanol.

-

Add 2-aminothiophenol (1.0 eq) to the solution. If desired, add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the reaction mixture at room temperature or gently reflux for a period of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture. If not, cool the mixture in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure 2-arylbenzothiazole.

Self-Validation: The purity of the final product can be confirmed by its melting point, and spectroscopic analysis (¹H NMR, ¹³C NMR, and mass spectrometry). The characteristic signals in the NMR spectra and the molecular ion peak in the mass spectrum will validate the formation of the desired benzothiazole.

Intramolecular Cyclization of Thiobenzanilides: The Jacobson and Hugershoff Syntheses

An alternative and powerful strategy for benzothiazole synthesis involves the intramolecular cyclization of pre-formed thiobenzanilides. This approach is particularly useful when the required 2-aminothiophenol is unstable or difficult to access. The Jacobson and Hugershoff syntheses are classical examples of this methodology.

The Jacobson Synthesis: A Radical-Mediated Cyclization

The Jacobson synthesis typically involves the oxidative cyclization of a thiobenzanilide. The reaction is often promoted by an oxidizing agent and proceeds through a radical mechanism.[4]

Mechanism:

-

Thiyl Radical Formation: An oxidizing agent, such as potassium ferricyanide or a persulfate salt, abstracts a hydrogen atom from the thiol group of the thiobenzanilide tautomer (or a single electron from the thiolate), generating a thiyl radical.[1]

-

Intramolecular Radical Addition: The highly reactive thiyl radical undergoes an intramolecular addition to the ortho-position of the aniline benzene ring.

-

Rearomatization: The resulting cyclohexadienyl radical intermediate is then oxidized, losing a proton and an electron to restore the aromaticity of the benzene ring and form the benzothiazole.

Caption: Proposed radical mechanism for the Jacobson synthesis of benzothiazoles.

The Hugershoff Synthesis: Thermal Cyclization

The Hugershoff synthesis involves the thermal cyclization of N-arylthioamides. While mechanistically similar to the Jacobson synthesis in its final cyclization step, the initial conditions often involve heating the thioamide without an external oxidant. The reaction can be considered a thermal cyclodehydrogenation.

Experimental Protocol: Intramolecular Cyclization of a Thiobenzanilide

This protocol provides a general procedure for the Jacobson-type synthesis of a 2-substituted benzothiazole.

Materials:

-

2-Substituted thiobenzanilide (1.0 eq)

-

Potassium ferricyanide(III) (2.0-3.0 eq)

-

Sodium hydroxide (or other base)

-

Solvent (e.g., ethanol, water, or a biphasic mixture)

Procedure:

-

Dissolve the thiobenzanilide in a suitable solvent, such as ethanol.

-

Prepare an aqueous solution of potassium ferricyanide and sodium hydroxide.

-

Add the oxidant solution dropwise to the stirred solution of the thiobenzanilide at room temperature or with gentle heating.

-

Continue stirring for several hours until the starting material is consumed (monitor by TLC).

-

After the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Modern Catalytic Approaches: Expanding the Synthetic Toolbox

In recent years, the development of catalytic methods has revolutionized benzothiazole synthesis, offering milder reaction conditions, improved efficiency, and greater functional group tolerance.

Copper-Catalyzed Syntheses

Copper catalysts have emerged as highly effective for promoting the formation of the C-S bond in benzothiazole synthesis. One common approach involves the reaction of 2-haloanilines with a sulfur source, such as potassium sulfide or thiourea.[7]

Catalytic Cycle:

The proposed catalytic cycle often involves a Cu(I)/Cu(III) manifold:

-

Oxidative Addition: The Cu(I) catalyst undergoes oxidative addition to the C-X bond of the 2-haloaniline.

-

Ligand Exchange: The sulfur nucleophile coordinates to the copper center.

-

Reductive Elimination: Intramolecular C-S bond formation occurs via reductive elimination, regenerating the Cu(I) catalyst and forming the benzothiazole.

Caption: A simplified catalytic cycle for copper-catalyzed benzothiazole synthesis.

Photocatalytic Syntheses

Visible-light photocatalysis offers a green and sustainable approach to benzothiazole synthesis, often proceeding under mild, room-temperature conditions.[8][9][10] These reactions typically involve the intramolecular cyclization of thiobenzanilides.

General Mechanism:

-

Excitation of Photocatalyst: A photocatalyst (e.g., a ruthenium or iridium complex, or an organic dye) absorbs visible light and is promoted to an excited state.

-

Single Electron Transfer (SET): The excited photocatalyst can either oxidize the thiobenzanilide to a radical cation or reduce it to a radical anion.

-

Radical Cyclization: The resulting radical intermediate undergoes intramolecular cyclization onto the aromatic ring.

-

Aromatization and Catalyst Regeneration: Subsequent oxidation or reduction steps lead to the final benzothiazole product and regenerate the ground-state photocatalyst.

Summary of Synthetic Methods

| Method | Starting Materials | Key Transformation | Conditions | Advantages |

| Condensation | 2-Aminothiophenol, Aldehydes/Ketones/Carboxylic Acids | Condensation and Cyclization | Mild to moderate heating, often acid or base-catalyzed | Broad substrate scope, operational simplicity |

| Jacobson Synthesis | Thiobenzanilides | Oxidative Intramolecular Cyclization | Oxidizing agents (e.g., K₃[Fe(CN)₆]) | Access to benzothiazoles from alternative precursors |

| Hugershoff Synthesis | N-Arylthioamides | Thermal Intramolecular Cyclization | High temperatures | Avoids external oxidants |

| Copper-Catalysis | 2-Haloanilines, Sulfur source | C-S Cross-Coupling | Copper catalyst, base, elevated temperatures | Good functional group tolerance |

| Photocatalysis | Thiobenzanilides | Radical Intramolecular Cyclization | Visible light, photocatalyst, room temperature | Mild conditions, green chemistry approach |

Conclusion

The synthesis of the benzothiazole core has evolved from classical condensation and cyclization reactions to sophisticated catalytic methodologies. A thorough understanding of the underlying mechanisms of these transformations is crucial for researchers in drug discovery and materials science. By leveraging this knowledge, scientists can make informed decisions in the design and execution of synthetic routes to novel and functional benzothiazole-containing molecules. The continued development of more efficient, sustainable, and versatile synthetic methods will undoubtedly further solidify the importance of the benzothiazole scaffold in scientific innovation.

References

- Bai, J., Yan, S., Zhang, Z., Guo, Z., & Zhou, C. Y. (2021). Inexpensive and reusable graphitic carbon nitride (g-C3N4) catalyzes a metal-free synthesis of benzothiazoles via intramolecular C-H functionalization/C-S bond formation under visible-light irradiation. Organic Letters, 23(13), 4843-4848.

- Bose, D. S., Idrees, M., & Srikanth, B. (2007). Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis. Synthesis, 2007(05), 819-823.

- Chen, W., et al. (2021). Efficient reactions of α-keto acids with 2-aminobenzamides, 2-aminobenzenethiols, benzene-1,2-diamines, and 2-aminophenols provide quinazolinones, benzothiazoles, quinoxalinones, and benzoxazinones under catalyst-free conditions, using water as the solvent. The Journal of Organic Chemistry, 86(21), 14866-14882.

- Hwang, H. S., Lee, S., Han, S. S., Moon, Y. K., You, Y., & Cho, E. J. (2020). In a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step. The Journal of Organic Chemistry, 85(18), 11835-11843.

- Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.

- Ramli, I., & Yamin, B. M. (2014). Synthesis of Benzothiazole Derivatives Using Ultrasonic Probe Irradiation. Malaysian Journal of Analytical Sciences, 18(1), 134-141.

- Sun, W., Chen, H., Wang, K., Wang, X., Lei, M., Liu, C., & Zhong, Q. (2021). Synthesis of benzothiazoles using fluorescein as an efficient photocatalyst under visible light.

- Xiao, J., et al. (2019). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. RSC Advances, 9(28), 16043-16048.

- Yadav, P., & Singh, K. N. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.

- Sun, Y., Jiang, H., Wu, W., Zeng, W., & Wu, X. (2013). Copper-catalyzed synthesis of substituted benzothiazoles via condensation of 2-aminobenzenethiols with nitriles. Organic Letters, 15(7), 1598-1601.

- Palchykov, V. A. (2024). Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. ChemRxiv.

- Boddapati, S. N. M., et al. (2018). Copper-catalyzed synthesis of 2-aminophenyl benzothiazoles: a novel approach. Organic & Biomolecular Chemistry, 16(30), 5486-5490.

- Murru, S., et al. (2009). Copper(I)-Catalyzed Cascade Synthesis of 2-Substituted 1,3-Benzothiazoles: Direct Access to Benzothiazolones. European Journal of Organic Chemistry, 2009(22), 3744-3754.

- Evindar, G., & Batey, R. A. (2006). A general method for the formation of benzoxazoles and benzothiazoles via a copper-catalyzed cyclization of ortho-haloanilides. The Journal of Organic Chemistry, 71(5), 1802-1808.

Sources

- 1. mdpi.com [mdpi.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzothiazole synthesis [organic-chemistry.org]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Condensation of 2-Aminobenzenethiols with Nitriles [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. scribd.com [scribd.com]

- 10. chemrxiv.org [chemrxiv.org]

Whitepaper: The Benzothiazole Scaffold: A Privileged Core for Modern Therapeutic Design

Abstract

The benzothiazole nucleus, a bicyclic heterocyclic system containing fused benzene and thiazole rings, has cemented its status as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural rigidity, combined with versatile sites for substitution, allows for fine-tuning of steric, electronic, and physicochemical properties, enabling interaction with a vast array of biological targets.[4] This adaptability has led to the development of benzothiazole derivatives with a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1] Several compounds, such as the amyotrophic lateral sclerosis (ALS) drug Riluzole and the PET imaging agent Flutemetamol for Alzheimer's disease, have successfully transitioned into clinical use, underscoring the therapeutic relevance of this core structure.[1] This guide provides an in-depth analysis of the key therapeutic applications of benzothiazole derivatives, detailing their mechanisms of action, structure-activity relationships (SAR), and the experimental workflows essential for their discovery and evaluation. We bridge foundational chemistry with advanced pharmacology to offer researchers and drug development professionals a comprehensive resource for harnessing the full potential of this versatile molecular framework.

Introduction: The Architectural Versatility of the Benzothiazole Core

At the heart of a multitude of pharmacologically active agents lies the benzothiazole moiety. This fused ring system is not merely a passive framework but an active participant in molecular interactions. The presence of nitrogen and sulfur heteroatoms provides unique hydrogen bonding capabilities and coordination sites, while the aromatic system allows for π-π stacking and hydrophobic interactions with biological macromolecules.[5]

The true power of the benzothiazole scaffold lies in its synthetic tractability. The primary sites for chemical modification are the C2, C4, C5, C6, and C7 positions, with substitutions at the C2 and C6 positions being particularly influential in modulating biological activity.[3][5] This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles, a core tenet of modern drug discovery.[1] The journey from a simple heterocyclic core to a clinically approved drug is a testament to the scaffold's inherent "drug-likeness" and its capacity to serve as a foundational element for diverse therapeutic agents.[3][6]

Anticancer Applications: Targeting the Hallmarks of Malignancy

Benzothiazole derivatives have demonstrated significant promise as anticancer agents, acting through a multitude of mechanisms that target the fundamental processes of cancer cell proliferation and survival.[2][7]

Mechanisms of Antitumor Action

The anticancer efficacy of benzothiazoles stems from their ability to inhibit a range of critical biological targets:

-

Enzyme Inhibition: A prominent mechanism is the inhibition of tumor-associated enzymes. For instance, certain benzothiazole derivatives are potent inhibitors of carbonic anhydrase (CA) isoforms IX and XII, which are overexpressed in hypoxic tumors and play a crucial role in pH regulation and tumor metabolism.[2] By disrupting this process, these inhibitors can suppress primary tumor growth and metastasis.[2] Other derivatives function as multikinase inhibitors, targeting pathways essential for cell signaling and proliferation, such as EGFR, VEGFR, and PI3K.[1]

-

Induction of Apoptosis: Many benzothiazole compounds exert their effects by triggering programmed cell death, or apoptosis. One notable derivative, B7, has been shown to simultaneously inhibit the AKT and ERK signaling pathways, which are critical for tumor cell survival.[8] This dual inhibition effectively shuts down pro-survival signals, leading to cancer cell death.

-

MicroRNA (miRNA) Regulation: Emerging research has identified benzothiazole-inspired scaffolds as potent modulators of oncogenic miRNAs. For example, tris-thiazole derivatives have been designed to bind to the precursor of microRNA-210 (pre-miR-210), a key regulator of the hypoxic response in cancer.[9] By inhibiting the maturation of miR-210, these compounds can reverse the adaptive mechanisms that allow cancer cells to thrive in low-oxygen environments.[9]

Structure-Activity Relationship (SAR) Insights

Systematic studies have revealed key structural features that govern the anticancer activity of benzothiazole derivatives. For example, in a series of phenylacetamide derivatives, the presence and position of substituents on the phenyl ring were found to be critical. Derivative 4l emerged with a superior antiproliferative effect and a higher selectivity index against cancer cells, highlighting the importance of specific substitutions for enhancing potency and reducing off-target effects.[10]

Quantitative Analysis of Anticancer Activity

The potency of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell growth.

| Compound ID | Target Cell Line | IC50 Value | Mechanism of Action | Reference |

| Derivative 29 | HepG2 (Liver Cancer) | 48 nM | Apoptosis Induction | [2][11] |

| Derivative 29 | SKRB-3 (Breast Cancer) | 1.2 nM | Apoptosis Induction | [2][11] |

| Compound 4l | Pancreatic Cancer Cells | Low Micromolar | Cannabinoid Receptor/SENP Agonist (Predicted) | [10] |

| Compound B7 | A431 (Skin Carcinoma) | Not Specified (Significant) | AKT/ERK Pathway Inhibition | [8] |

| Compound B7 | A549 (Lung Cancer) | Not Specified (Significant) | AKT/ERK Pathway Inhibition | [8] |

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[8]

Causality: This protocol is self-validating because its principle relies on a fundamental biological process: viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of a compound's cytotoxic effect.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂. This step ensures a healthy, uniform monolayer of cells prior to treatment.

-

Compound Treatment: Prepare serial dilutions of the benzothiazole test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). This establishes a dose-response relationship.

-

Incubation: Incubate the plate for 48-72 hours under the same conditions. This duration allows sufficient time for the compound to exert its antiproliferative effects.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells convert the soluble MTT into insoluble formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution. This step is critical for accurate spectrophotometric measurement.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Sources

- 1. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances | MDPI [mdpi.com]

- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 5. pharmacyjournal.in [pharmacyjournal.in]

- 6. researchgate.net [researchgate.net]

- 7. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

spectroscopic data for 6-hydroxy-1,3-benzothiazole-2-carboxylic acid derivatives

An In-depth Technical Guide to the Spectroscopic Characterization of 6-hydroxy-1,3-benzothiazole-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole nucleus, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry.[1][2] This "privileged structure" is found in numerous compounds exhibiting a vast array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[3][4][5] Riluzole, a marketed drug for amyotrophic lateral sclerosis (ALS), features this very scaffold, underscoring its therapeutic relevance.[4]

Within this important class of compounds, this compound and its derivatives serve as versatile building blocks in drug discovery.[4] The strategic placement of the hydroxyl and carboxylic acid groups at the 6- and 2-positions, respectively, provides key points for chemical modification, enabling a thorough exploration of the chemical space around a target protein.[4] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth look at the critical spectroscopic techniques used to elucidate and confirm the structures of these vital compounds, explaining the causality behind the data and providing field-proven protocols for their acquisition.

Core Molecular Structure

The foundational molecule, this compound, possesses the following core properties:

The structural arrangement is key to its chemical reactivity and spectroscopic signature.

Caption: Core structure of this compound.

Synthetic Workflow Overview

Understanding the origin of these molecules provides context for potential impurities and side products that might be observed during spectroscopic analysis. A common and efficient method for synthesizing the core scaffold involves the cyclization of substituted aminobenzoates.

The general workflow begins with a substituted 4-aminobenzoate, which undergoes cyclization using potassium thiocyanate (KSCN) and bromine in acetic acid. This forms the desired 2-aminobenzothiazole ring system.[4][7] When a hydroxyl group is present on the starting aniline, it often requires a protecting group, such as a tert-butyldimethylsilyl (TBDMS) group, to prevent unwanted side reactions during the cyclization. This protecting group is typically removed during the workup phase.[7]

Caption: General synthetic workflow for benzothiazole derivatives.

Spectroscopic Characterization Protocols

The unambiguous identification of this compound derivatives relies on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of organic molecules.

Expertise & Experience: The key to interpreting the NMR spectra of these derivatives lies in recognizing the distinct electronic environments of the aromatic protons and carbons. The electron-withdrawing nature of the thiazole ring and the electron-donating effect of the hydroxyl group create a predictable pattern of chemical shifts. The acidic protons of the hydroxyl and carboxylic acid groups are often broad and may exchange with deuterium in solvents like DMSO-d₆, providing a useful diagnostic tool.

¹H NMR Spectroscopy

-

Aromatic Protons (7.0-8.5 ppm): The three protons on the benzene ring will typically appear as doublets or doublets of doublets, depending on their coupling partners. Protons adjacent to the electron-donating hydroxyl group will be shifted upfield (lower ppm), while those closer to the fused thiazole ring will be shifted downfield.

-

Hydroxyl Proton (9.0-11.0 ppm): The phenolic -OH proton signal is typically broad and its chemical shift is concentration-dependent. In DMSO-d₆, this signal is readily observable.

-

Carboxylic Acid Proton (12.0-14.0 ppm): This proton is highly deshielded and appears as a very broad singlet far downfield. Its presence is a strong indicator of the carboxylic acid functionality.

¹³C NMR Spectroscopy

-

Carboxylic Carbonyl (165-175 ppm): The C=O of the carboxylic acid is highly deshielded and appears in this characteristic downfield region.[8]

-

Thiazole Carbons (150-170 ppm): The two carbons within the thiazole portion of the ring system are also significantly downfield. The C2 carbon, bonded to nitrogen and sulfur, is often the most deshielded.

-

Aromatic Carbons (110-155 ppm): The six carbons of the benzene ring will appear in this range. The carbon attached to the hydroxyl group (C6) will be shifted downfield due to the oxygen's electronegativity, while other carbons will show shifts predictable from substituent effects.[7]

| Typical NMR Data for Substituted Benzothiazoles | |

| Proton (¹H) Environment | Typical Chemical Shift (δ, ppm) |

| Aromatic H | 7.0 - 8.5 |

| Phenolic OH | 9.0 - 11.0 (broad) |

| Carboxylic Acid OH | 12.0 - 14.0 (very broad) |

| Carbon (¹³C) Environment | Typical Chemical Shift (δ, ppm) |

| Aromatic C | 110 - 155 |

| Thiazole C (C2, C3a, C7a) | 120 - 170 |

| Carboxylic C=O | 165 - 175 |

Trustworthiness: Self-Validating Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for observing exchangeable -OH and -COOH protons). Use a high-purity solvent to avoid extraneous signals.

-

Instrument Setup: Acquire spectra on a 400 MHz or higher spectrometer. Ensure the instrument is properly shimmed to obtain sharp, well-resolved peaks.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum with 16-32 scans.

-

Validation Step: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the broad signals for the hydroxyl and carboxylic acid protons confirms their assignment.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed depending on the sample concentration.

-

Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent, validating their assignment in the primary spectrum.

-

-

Data Processing: Process the FID using an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Expertise & Experience: The IR spectrum of a this compound derivative is dominated by two features: an extremely broad O-H stretching band and a sharp, strong carbonyl (C=O) stretch. The broadness of the O-H band is a classic diagnostic feature resulting from the strong hydrogen bonding of the carboxylic acid dimer, which overlaps with the phenolic O-H stretch.[9][10]

| Characteristic IR Absorption Bands | |

| Functional Group | Typical Wavenumber (cm⁻¹) |

| O-H Stretch (Carboxylic Acid & Phenol) | 2500-3300 (very broad, strong)[9][11] |

| Aromatic C-H Stretch | 3000-3100 (sharp, medium) |

| C=O Stretch (Carboxylic Acid) | 1680-1720 (sharp, strong)[9][12] |

| C=N Stretch (Thiazole) | 1600-1670 (medium)[13] |

| Aromatic C=C Bending | 1450-1600 (medium to strong) |

| C-O Stretch (Phenol & Carboxylic Acid) | 1210-1320 (strong)[9] |

Trustworthiness: Self-Validating Protocol for FTIR Analysis

-

Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the dry, finely ground sample with ~100 mg of spectroscopic grade KBr. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a faster, solvent-free analysis.

-

Background Scan: Perform a background scan of the empty sample compartment (or the clean ATR crystal). This is crucial for removing atmospheric CO₂ and H₂O signals from the sample spectrum.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Validation:

-

Confirm the presence of the very broad O-H stretch centered around 3000 cm⁻¹.

-

Verify the sharp, intense C=O peak between 1680-1720 cm⁻¹.

-

Look for the characteristic "fingerprint" region below 1600 cm⁻¹, which should include C=N and aromatic C=C stretching bands. The consistency across these key regions provides a high degree of confidence in the functional group assignment.

-

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns.

Expertise & Experience: For these derivatives, Electrospray Ionization (ESI) is the preferred method, as it is a soft ionization technique that typically keeps the molecule intact. We expect to see a prominent peak for the molecular ion. In negative ion mode, the deprotonated molecule [M-H]⁻ will be the base peak. In positive ion mode, the protonated molecule [M+H]⁺ will be observed. A key fragmentation pathway to look for is the loss of CO₂ (44 Da) from the carboxylic acid group, a process known as decarboxylation.

| Expected Mass Spectrometry Data (ESI) | |

| Ion | Expected Observation |

| Molecular Ion (M) | C₈H₅NO₃S, Exact Mass: 194.9963 |

| Positive Mode [M+H]⁺ | m/z 196.0041 |

| Negative Mode [M-H]⁻ | m/z 194.9885 |

| Key Fragment | [M-H-CO₂]⁻ at m/z 150.98 |

Trustworthiness: Self-Validating Protocol for LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

-

LC Method: Inject the sample onto a C18 column. Run a simple gradient (e.g., water/acetonitrile with 0.1% formic acid) to ensure the compound is pure and to separate it from any salts or impurities before it enters the mass spectrometer.

-

MS Acquisition:

-

Acquire data in both positive and negative ion modes.

-

Validation Step: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an exact mass measurement. The measured mass should match the theoretical mass of the elemental formula (C₈H₅NO₃S) to within 5 ppm. This provides unambiguous confirmation of the molecular formula.

-

-

Fragmentation Analysis (MS/MS): Isolate the [M-H]⁻ parent ion and subject it to collision-induced dissociation (CID). The observation of a daughter ion corresponding to the loss of 44 Da (CO₂) strongly validates the presence of the carboxylic acid moiety.

References

- Štefanić, Z., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega.

- ChemSynthesis. (2025). This compound. ChemSynthesis.

- Al-Ostath, A., et al. (n.d.).

- Al-Zahrani, F. M., et al. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.

- Štefanić, Z., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central.

- Patel, N. B., et al. (n.d.).

- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

- Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of benzoic acid. docbrown.info.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- Syracuse University. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. chem.syr.edu.

- Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. jchemhr.com.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ignited.in [ignited.in]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. One moment, please... [jchr.org]

Unlocking the Potential of Benzothiazoles: A Computational and Theoretical Guide

Introduction: The Versatility of the Benzothiazole Scaffold

Benzothiazole, a bicyclic heterocyclic compound, represents a cornerstone in medicinal chemistry and materials science.[1][2] Its rigid structure, combined with the presence of nitrogen and sulfur heteroatoms, imparts a unique electronic and steric profile that allows for a diverse range of interactions with biological macromolecules and materials interfaces.[2][3] Consequently, benzothiazole derivatives have been extensively investigated and developed for a wide array of applications, including as anticancer[4][5][6], antimicrobial[7][8][9], anti-inflammatory[1][4], and corrosion-inhibiting agents.[10][11][12] The therapeutic and industrial relevance of this scaffold has spurred significant interest in understanding its structure-activity relationships (SAR) at a molecular level.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the computational and theoretical methodologies employed to elucidate the mechanistic basis of benzothiazole activity. By leveraging the power of in silico techniques, we can rationalize experimental observations, predict the properties of novel derivatives, and accelerate the design of next-generation benzothiazole-based compounds. This guide will move beyond a simple recitation of methods, instead focusing on the strategic application of these tools to drive scientific discovery.

Pillar 1: Quantum Chemical Calculations - Probing the Electronic Landscape

At the heart of understanding a molecule's reactivity and interaction potential lies its electronic structure. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the intrinsic properties of benzothiazole derivatives.[11][13][14] These methods allow us to move beyond simplistic 2D representations and gain a quantitative understanding of the electron distribution that governs molecular behavior.

The "Why": Causality in Quantum Chemical Investigations

The primary motivation for employing quantum chemical calculations is to compute a set of molecular descriptors that correlate with experimental observations. For instance, in the context of corrosion inhibition, the ability of a benzothiazole derivative to adsorb onto a metal surface is paramount.[11][12] DFT calculations can predict which molecules will be effective inhibitors by quantifying their ability to donate or accept electrons.

Key calculated parameters include:

-

EHOMO (Highest Occupied Molecular Orbital Energy): This parameter is associated with the molecule's electron-donating ability. A higher EHOMO value suggests a greater tendency to donate electrons to an appropriate acceptor, such as the vacant d-orbitals of a metal surface in corrosion inhibition.[11]

-

ELUMO (Lowest Unoccupied Molecular Orbital Energy): This relates to the molecule's electron-accepting ability. A lower ELUMO value indicates a greater propensity to accept electrons.

-

Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is a crucial indicator of molecular reactivity and stability.[13] A smaller energy gap suggests higher reactivity, which can be correlated with enhanced biological activity or inhibition efficiency.[13]

-

Global Quantum Chemical Parameters: Derived from EHOMO and ELUMO, these include electronegativity (χ), chemical hardness (η), and the fraction of electrons transferred (ΔN), which provide further insights into the inhibitor-metal interaction.[11]

Experimental Protocol: A DFT Workflow for Benzothiazole Derivatives

The following outlines a typical workflow for performing DFT calculations on a series of benzothiazole derivatives to assess their potential as corrosion inhibitors.

-

Structure Optimization:

-

The 3D structure of each benzothiazole derivative is built using a molecular editor.

-

A geometry optimization is performed to find the lowest energy conformation of the molecule. This is a critical step to ensure that the calculated properties are representative of the molecule's most stable state.

-

Method Justification: The B3LYP functional combined with a 6-311++G(d,p) basis set is a widely used and well-validated combination for organic molecules, providing a good balance between accuracy and computational cost.[15]

-

-

Frequency Calculation:

-

A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

-

Calculation of Electronic Properties:

-

Analysis of Reactivity Descriptors:

-

The global quantum chemical parameters are calculated from the EHOMO and ELUMO values.

-

Local reactivity is analyzed using Fukui functions to identify the specific atomic sites most susceptible to nucleophilic and electrophilic attack, which is crucial for understanding how the molecule interacts with a surface.[11]

-

Data Presentation: Quantum Chemical Parameters of Benzothiazole Derivatives

| Derivative | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |

| Benzothiazole-A | -6.54 | -1.23 | 5.31 | 2.15 |

| Benzothiazole-B | -6.21 | -1.58 | 4.63 | 3.42 |

| Benzothiazole-C | -6.89 | -1.11 | 5.78 | 1.89 |

Note: The data presented here is illustrative. Actual values would be obtained from the output of the quantum chemical calculations.

Pillar 2: Molecular Docking - Visualizing Biomolecular Interactions

For benzothiazole derivatives with applications in drug discovery, understanding their binding affinity and mode of interaction with a specific protein target is paramount.[7][9] Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., a benzothiazole derivative) when bound to a second (the receptor, e.g., a protein), forming a stable complex.[16]

The "Why": Rationale for Docking Studies

The primary goal of molecular docking is to identify potential drug candidates by predicting their binding affinity and to elucidate the key interactions that stabilize the ligand-receptor complex. This information is invaluable for:

-

Virtual Screening: Docking can be used to screen large libraries of compounds against a protein target to identify potential hits for further experimental testing.[7]

-

Lead Optimization: By understanding the binding mode of a lead compound, medicinal chemists can make rational modifications to improve its potency and selectivity.

-

Mechanism of Action Studies: Docking can provide insights into how a molecule exerts its biological effect by identifying the specific amino acid residues it interacts with in the active site of a protein.[7] For example, studies have used docking to show that benzothiazole derivatives can bind to the active site of enzymes like E. coli dihydroorotase, with interactions such as hydrogen bonds and hydrophobic interactions contributing to their antimicrobial activity.[7]

Experimental Protocol: A Molecular Docking Workflow

The following protocol outlines a typical molecular docking study for a series of benzothiazole derivatives against a cancer-related protein target, p56lck.[16]

-

Receptor and Ligand Preparation:

-

The 3D structure of the protein is obtained from the Protein Data Bank (PDB).

-

The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

The 3D structures of the benzothiazole ligands are prepared and their energy is minimized.

-

-

Binding Site Definition:

-

The active site of the protein is defined, typically based on the location of a co-crystallized ligand or through computational prediction methods.

-

-

Docking Simulation:

-

A docking algorithm is used to generate a variety of possible binding poses for each ligand within the defined active site.

-

Each pose is scored based on a scoring function that estimates the binding affinity.

-

-

Analysis of Docking Results:

-

The top-ranked poses for each ligand are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the protein's active site residues.

-

The docking scores are used to rank the compounds in terms of their predicted binding affinity.

-

Mandatory Visualization: Molecular Docking Workflow

Caption: A generalized workflow for molecular docking studies.

Pillar 3: Molecular Dynamics Simulations - Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of the ligand-receptor interaction, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of a molecular system, providing a more realistic representation of the binding event.[16][17]

The "Why": The Need for a Dynamic Perspective

MD simulations are employed to:

-

Assess the Stability of Docking Poses: By simulating the ligand-protein complex over time, we can determine if the interactions predicted by docking are stable.[16][17]

-

Refine Binding Poses: The dynamic nature of the simulation can allow for the refinement of the initial docking pose to a more energetically favorable conformation.

-

Calculate Binding Free Energies: More advanced MD-based methods, such as MM-PBSA and MM-GBSA, can be used to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores alone.[18]

Experimental Protocol: A Molecular Dynamics Simulation Workflow

This protocol describes a typical MD simulation of a benzothiazole-protein complex obtained from a docking study.[16]

-

System Preparation:

-

The docked complex is placed in a simulation box filled with a chosen water model.

-

Ions are added to neutralize the system and mimic physiological salt concentrations.

-

-

Minimization:

-

The energy of the entire system is minimized to remove any steric clashes.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant temperature and pressure. This allows the system to relax to a stable state.

-

-

Production Run:

-

A long-timescale simulation (typically nanoseconds to microseconds) is run, during which the trajectory of all atoms is saved at regular intervals.

-

-

Trajectory Analysis:

-

The saved trajectory is analyzed to calculate various properties, such as the root-mean-square deviation (RMSD) to assess stability, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the specific interactions between the ligand and protein over time.

-

Mandatory Visualization: MD Simulation Workflow

Caption: A sequential workflow for performing MD simulations.

Pillar 4: QSAR Studies - Building Predictive Models

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[19][20] These models can then be used to predict the activity of new, unsynthesized compounds.

The "Why": The Power of Predictive Modeling

QSAR models are valuable for:

-

Guiding Drug Design: By identifying the key molecular descriptors that influence activity, QSAR models can guide the design of more potent compounds.

-

Prioritizing Synthesis: QSAR can be used to predict the activity of a virtual library of compounds, allowing chemists to prioritize the synthesis of the most promising candidates.[20]

-

Reducing Animal Testing: By providing reliable predictions of activity and toxicity, in silico models like QSAR can help to reduce the reliance on animal testing in the early stages of drug discovery.

Data Presentation: Key Descriptors in a Benzothiazole QSAR Model

| Descriptor | Description | Correlation with Activity |

| LogP | Lipophilicity | Positive |

| Molecular Weight | Size of the molecule | Negative |

| Number of H-bond donors | Hydrogen bonding potential | Positive |

Note: This is an illustrative example. The specific descriptors and their correlations would be determined by the QSAR analysis.

Conclusion: An Integrated Computational Approach

The computational and theoretical methods discussed in this guide are not mutually exclusive but are most powerful when used in an integrated fashion. A typical drug discovery project might begin with quantum chemical calculations to understand the intrinsic properties of a series of benzothiazole derivatives. This could be followed by molecular docking to identify promising candidates and their likely binding modes. The most promising docked complexes could then be subjected to MD simulations to assess their stability and refine the binding poses. Finally, the data from these studies, combined with experimental activity data, could be used to build a predictive QSAR model to guide the design of the next generation of compounds.

By embracing this integrated computational approach, researchers can gain a deeper understanding of the structure-activity relationships of benzothiazole compounds and accelerate the discovery and development of novel therapeutics and advanced materials.

References

-

Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC - NIH. (2020). National Institutes of Health. [Link]

-

Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - Frontiers. (2024). Frontiers Media S.A.. [Link]

-

(PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials - ResearchGate. (2022). ResearchGate. [Link]

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI. (n.d.). MDPI. [Link]

-

Benzothiazole Clubbed Imidazolone Derivatives: Synthesis, Molecular Docking, DFT Studies, and Antimicrobial Studies | Bentham Science Publishers. (2023). Bentham Science. [Link]

-

Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. (2024). MDPI. [Link]

-

Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials - MDPI. (n.d.). MDPI. [Link]

-

A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES - IJCRT.org. (2023). International Journal of Creative Research Thoughts. [Link]

-

Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies - Hep Journals. (n.d.). Hepatobiliary and Pancreatic Diseases International. [Link]

-

A Review on Recent Development and biological applications of benzothiazole derivatives - Progress in Chemical and Biochemical Research. (2022). Progress in Chemical and Biochemical Research. [Link]

-

In silico studies of benzothiazole derivatives as potential inhibitors of Anopheles funestus and Anopheles gambiae trehalase - Frontiers. (2024). Frontiers Media S.A.. [Link]

-

(PDF) QSAR Analysis of Benzothiazole Derivatives of Antimalarial Compounds Based On AM1 Semi-Empirical Method - ResearchGate. (2018). ResearchGate. [Link]

-

Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PubMed Central. (n.d.). National Institutes of Health. [Link]

-

ISSN 0975-413X CODEN (USA): PCHHAX Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance - Der Pharma Chemica. (2023). Der Pharma Chemica. [Link]

-

Investigation of Benzothiazole Derivatives as Corrosion Inhibitors for Mild Steel. (n.d.). ResearchGate. [Link]

-

Benzothiazole derivatives as anticancer agents - PMC - PubMed Central. (2015). National Institutes of Health. [Link]

-

DFT study of opto-electronic properties of benzothiazole derivatives for use in solar cells | Journal of Theoretical and Computational Chemistry - World Scientific Publishing. (n.d.). World Scientific. [Link]

-

Benzothiazole derivatives as p53-MDM2 inhibitors: in-silico design, ADMET predictions, molecular docking, MM-GBSA Assay, MD simulations studies - PubMed. (2023). National Institutes of Health. [Link]

-

A theoretical evaluation on benzothiazole derivatives as corrosion inhibitors on mild Steel - Der Pharma Chemica. (2015). Der Pharma Chemica. [Link]

-

QSAR Study of Benzothiazole Derivatives as p56lck Inhibitors | Bentham Science Publishers. (2006). Bentham Science. [Link]

-

Full article: Benzothiazole derivatives as anticancer agents - Taylor & Francis. (n.d.). Taylor & Francis Online. [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

DFT study of opto-electronic properties of benzothiazole derivatives for use in solar cells. (n.d.). ResearchGate. [Link]

-

QSAR and docking study of some benzothiazole derivatives as anthelmintics - International Journal of Multidisciplinary Research and Development. (2018). International Journal of Multidisciplinary Research and Development. [Link]

-

Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel - RSC Publishing. (2023). Royal Society of Chemistry. [Link]

-

In Silico Molecular Docking & ADMET Study Of Benzothiazole Fused With 1,3,4-Oxadiazole Derivatives For Anti-Cancer Activity | Revista Electronica de Veterinaria. (2021). Revista Electronica de Veterinaria. [Link]

-

Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][4][7]benzothiazole Derivatives via Microwave-Assisted Synthesis - MDPI. (2022). MDPI. [Link]

-

Benzothiazoles: How Relevant in Cancer Drug Design Strategy? - ResearchGate. (2014). ResearchGate. [Link]

-

Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy - Scirp.org. (2024). Scientific Research Publishing. [Link]

-

Full article: Benzothiazole derivatives as p53-MDM2 inhibitors: in-silico design, ADMET predictions, molecular docking, MM-GBSA Assay, MD simulations studies - Taylor & Francis. (2023). Taylor & Francis Online. [Link]

-

Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[7][13]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors | ACS Omega. (n.d.). American Chemical Society. [Link]

-

Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives - ResearchGate. (2012). ResearchGate. [Link]

-

Novel Synthesized Benzothiazole Bearing a Pyrazole Moiety as Corrosion Inhibitor for Copper in 1 M Nitric Acid Solution: Experimental and Theoretical Modeling | ACS Omega. (2022). American Chemical Society. [Link]

-

DFT studies of the geometry, electronic structure and vibrational spectra of some 1,3-Benzothiazole derivatives. (n.d.). Iraqi Journal of Science. [Link]

-

3D-QSAR STUDY OF BENZOTHIAZOLE DERIVATIVES AS p56lck INHIBITORS. (2016). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

A Review On Thiazole Derivatives As Corrosion Inhibitors For Metals And Their Alloys - SciSpace. (n.d.). SciSpace. [Link]

-

Synthesis of Novel Benzothiazole-Profen Hybrid Amides as Potential NSAID Candidates. (2024). MDPI. [Link]

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D3ME00153A [pubs.rsc.org]

- 4. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. north-journal-of-basic-and-applied-sciences.nbu.edu.sa [north-journal-of-basic-and-applied-sciences.nbu.edu.sa]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies [journal.hep.com.cn]

- 18. Benzothiazole derivatives as p53-MDM2 inhibitors: in-silico design, ADMET predictions, molecular docking, MM-GBSA Assay, MD simulations studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benthamdirect.com [benthamdirect.com]

Methodological & Application

Application Notes & Protocols: Laboratory Synthesis of 2-Substituted Benzothiazoles from Carboxylic Acids

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, a bicyclic structure composed of a fused benzene and thiazole ring, is a privileged scaffold in medicinal chemistry and materials science.[1] First synthesized by A.W. Hofmann in 1887, derivatives substituted at the C2-position exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and antidiabetic properties.[1][2] This has led to their incorporation into clinically significant drugs such as Riluzole, used for treating amyotrophic lateral sclerosis (ALS).[1]

The direct condensation of 2-aminothiophenol (ATP) with carboxylic acids represents one of the most fundamental and versatile routes to this important heterocyclic core. This application guide provides an in-depth analysis of the primary synthetic strategies, moving from classical high-temperature methods to modern, milder protocols and green chemistry alternatives. We will dissect the causality behind experimental choices, provide detailed, field-tested protocols, and offer insights for troubleshooting and optimization.

Core Principle: The Condensation-Cyclization-Dehydration Cascade

The synthesis of a 2-substituted benzothiazole from a carboxylic acid and 2-aminothiophenol is a cascade reaction that proceeds through three key mechanistic steps. Understanding this pathway is critical for selecting the appropriate conditions and troubleshooting unexpected outcomes.

The General Mechanism:

-

Amide Formation: The reaction initiates with the nucleophilic amino group of 2-aminothiophenol attacking the activated carbonyl carbon of the carboxylic acid to form an N-acylated intermediate, an o-amidothiophenol. This step often requires activation of the carboxylic acid, either through protonation under strong acid catalysis or conversion to a more reactive species by a coupling agent.

-

Intramolecular Cyclization: The pendant nucleophilic thiol (-SH) group of the intermediate then attacks the amide carbonyl carbon. This intramolecular cyclization forms a transient 2-hydroxy-2,3-dihydro-1,3-benzothiazole intermediate.

-

Dehydration: The final, and often rate-limiting, step is the elimination of a water molecule from the hydroxy-dihydrobenzothiazole intermediate to generate the aromatic benzothiazole ring system. This step is typically promoted by heat and/or a dehydrating agent.[1]

Caption: General reaction pathway for benzothiazole synthesis.

Synthetic Methodologies & Protocols

The choice of synthetic method depends critically on the stability of the starting materials, desired scale, and available equipment. We present three robust protocols that cover the spectrum from classical to modern approaches.

Method A: The Classical Approach - Polyphosphoric Acid (PPA) Catalysis

Expertise & Rationale: Polyphosphoric acid (PPA) is a venerable reagent in heterocyclic synthesis. It serves multiple roles simultaneously: as a solvent, a Brønsted acid catalyst to activate the carboxylic acid, and a powerful dehydrating agent to drive the final aromatization step.[1] This "all-in-one" character makes it effective for a wide range of substrates. However, the primary drawback is the harsh conditions required—high temperatures (150-250 °C) and often long reaction times—which are incompatible with sensitive functional groups.[1] The workup can also be challenging due to the high viscosity of PPA. This method is best suited for thermally robust aromatic and aliphatic carboxylic acids.

Experimental Protocol (PPA Catalysis):

-

Reagents: 2-Aminothiophenol (1.0 eq), Carboxylic Acid (1.1 eq), Polyphosphoric Acid (PPA, ~10x weight of reactants).

-